N-(hydroxymethyl)-4-nitrobenzamide
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Overview
Description
N-(hydroxymethyl)-4-nitrobenzamide: is an organic compound that features a benzamide core substituted with a hydroxymethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(hydroxymethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with formaldehyde and a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-(hydroxymethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxymethyl group under basic conditions.
Major Products:
Oxidation: 4-nitrobenzoic acid.
Reduction: N-(hydroxymethyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(hydroxymethyl)-4-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and hydroxymethyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry as a scaffold for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes.
Mechanism of Action
The mechanism of action of N-(hydroxymethyl)-4-nitrobenzamide involves its interaction with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
N-(hydroxymethyl)-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
4-nitrobenzamide: Lacks the hydroxymethyl group.
N-(hydroxymethyl)benzamide: Lacks the nitro group.
Uniqueness: N-(hydroxymethyl)-4-nitrobenzamide is unique due to the presence of both the hydroxymethyl and nitro groups
Properties
IUPAC Name |
N-(hydroxymethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4,11H,5H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBAFPMQYMJXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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